molecular formula C12H17ClN2O B2482180 2-amino-N-(1,2,3,4-tetrahydro-naphthalen-1-yl)-acetamide hydrochloride CAS No. 850468-32-5

2-amino-N-(1,2,3,4-tetrahydro-naphthalen-1-yl)-acetamide hydrochloride

Cat. No.: B2482180
CAS No.: 850468-32-5
M. Wt: 240.73
InChI Key: RMEISLQXPRYPNK-UHFFFAOYSA-N
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Description

2-Amino-N-(1,2,3,4-tetrahydro-naphthalen-1-yl)-acetamide hydrochloride (CAS: EN300-6499636) is a synthetic acetamide derivative featuring a tetralin (1,2,3,4-tetrahydronaphthalene) backbone and an amino-acetamide group. Its molecular formula is C₁₂H₁₇ClN₂O, with a molecular weight of 240.74 g/mol . The compound’s structure combines a lipophilic tetrahydronaphthalenyl group with a polar amino-acetamide moiety, making it a versatile intermediate in medicinal chemistry for probing biological targets, particularly in central nervous system (CNS) disorders or receptor modulation.

Properties

IUPAC Name

2-amino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11;/h1-2,4,6,11H,3,5,7-8,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEISLQXPRYPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850468-32-5
Record name 2-amino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1,2,3,4-tetrahydro-naphthalen-1-yl)-acetamide hydrochloride typically involves the reaction of 2-amino-1,2,3,4-tetrahydronaphthalene with acetic anhydride, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1,2,3,4-tetrahydro-naphthalen-1-yl)-acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups .

Scientific Research Applications

2-amino-N-(1,2,3,4-tetrahydro-naphthalen-1-yl)-acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-(1,2,3,4-tetrahydro-naphthalen-1-yl)-acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Compound Name Molecular Structure Key Substituents Molecular Weight (g/mol) Primary Applications Reference
2-Amino-N-(1,2,3,4-tetrahydro-naphthalen-1-yl)-acetamide hydrochloride Tetralin backbone + amino-acetamide -NH₂, -Cl 240.74 Chemical synthesis, CNS drug discovery
2-Chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide Tetralin backbone + cyclopropyl + chloro-acetamide -Cl, cyclopropyl 288.78 Medicinal chemistry (target interaction studies)
2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) Diphenylethyl group + amino-acetamide -NH₂, -Cl 290.74 Neuroprotection, NMDA receptor antagonism
Midodrine Hydrochloride 2,5-Dimethoxyphenethyl + hydroxyethyl + amino-acetamide -OCH₃, -OH 290.7 Vasopressor (hypotension treatment)
2-Amino-N-(2,6-dimethylphenyl)-acetamide hydrochloride Dimethylphenyl group + amino-acetamide -CH₃, -NH₂ 214.69 Organic synthesis (ligand/reagent)
2-Amino-N-(4-iodophenyl)-acetamide hydrochloride Iodophenyl group + amino-acetamide -I, -NH₂ 312.54 Radiolabeling, imaging probes

Physicochemical Properties

  • Polarity: Amino and hydroxyl groups (e.g., midodrine) increase water solubility, whereas halogens (Cl, I) and aromatic groups (tetralin, diphenylethyl) enhance lipid solubility.
  • Stability: Chlorinated analogs (e.g., 2-chloro-N-cyclopropyl derivative) may exhibit greater stability under acidic conditions compared to amino-substituted analogs .

Medicinal Chemistry

  • Neuroprotection : FPL 13950 showed efficacy in rodent models of hypoxia and ischemia, attributed to NMDA receptor modulation .
  • Antimicrobial Activity: Thiazole-containing acetamides (e.g., 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide) demonstrated inhibitory zones against Aspergillus flavus (34 mm) and Fusarium monoliforme (2 mm) .
  • Vasopression : Midodrine’s structural optimization for oral bioavailability and receptor selectivity highlights the role of methoxy and hydroxy groups .

Biological Activity

2-amino-N-(1,2,3,4-tetrahydro-naphthalen-1-yl)-acetamide hydrochloride, also known by its CAS number 850606-12-1, is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C12H16N2O
  • Molecular Weight : 204.27 g/mol
  • CAS Number : 850606-12-1

Mechanisms of Biological Activity

Research indicates that this compound may interact with various biological targets, leading to significant pharmacological effects:

  • Neuroprotective Effects :
    • Studies suggest that compounds similar to 2-amino-N-(1,2,3,4-tetrahydro-naphthalen-1-yl)-acetamide exhibit neuroprotective properties by modulating excitatory amino acid transporters (EAATs) . These transporters are crucial in maintaining glutamate homeostasis in the brain.
  • Anticancer Activity :
    • Preliminary studies have shown that naphthalene derivatives can induce apoptosis in cancer cells. For example, certain naphthoquinone derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential pathway for the development of anticancer agents .
  • Antiviral Potential :
    • Compounds within the naphthalene family have been evaluated for their antiviral properties. While specific data on this compound is limited, related compounds have shown efficacy against viruses such as HCV and HSV .

Research Findings and Case Studies

The following table summarizes key findings from various studies involving the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Naphthoquinone DerivativesAnticancerInduced apoptosis in AGS gastric cancer cell lines with an apoptotic rate of 40-60% at 5 µM concentration.
Various N-HeterocyclesAntiviralShowed activity against multiple viruses including influenza and coronaviruses; specific IC50 values noted.
EAAT InhibitorsNeuroprotectionIdentified as selective inhibitors of EAATs with potential applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-N-(1,2,3,4-tetrahydro-naphthalen-1-yl)-acetamide hydrochloride, and what experimental parameters are critical for yield optimization?

  • Methodological Answer : A common approach involves coupling 1,2,3,4-tetrahydro-naphthalen-1-amine with chloroacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) at 273 K to form the acetamide intermediate. Subsequent reaction with HCl in a controlled environment generates the hydrochloride salt. Key parameters include maintaining low temperatures to minimize side reactions and precise stoichiometric ratios. Purification via recrystallization (e.g., using toluene) is critical for isolating high-purity crystals .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments and amine hydrochloride formation via 1H^1H- and 13C^{13}C-NMR shifts.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions) to validate molecular geometry .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns with UV detection.

Q. What solvent systems are optimal for solubility studies of this compound in biological assays?

  • Methodological Answer : The hydrochloride salt typically exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For in vitro assays, prepare stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity. Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .

Advanced Research Questions

Q. How can computational chemistry be leveraged to predict reaction pathways and optimize synthesis?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Tools like the International Centre for Reaction Design and Discovery (ICReDD) integrate reaction path searches with experimental data to identify optimal conditions (e.g., solvent selection, catalyst design). This reduces trial-and-error experimentation and accelerates reaction development .

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be mitigated?

  • Methodological Answer : Challenges include disorder in the tetrahydro-naphthalene ring and weak hydrogen-bonding networks. Mitigation strategies:

  • Collect high-resolution diffraction data (<1.0 Å) at low temperatures (e.g., 200 K).
  • Apply restraints to H-atom positions during refinement (riding model) and use software like SHELXL for anisotropic displacement parameter optimization .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and how can contradictory data be resolved?

  • Methodological Answer : Compare analogues (e.g., chloro vs. fluoro derivatives) using in vitro receptor-binding assays (e.g., radioligand displacement). For contradictory results, perform:

  • Dose-response curves to assess potency (IC50_{50}).
  • Molecular Dynamics (MD) Simulations to probe ligand-receptor interactions (e.g., binding pocket stability).
    Cross-validate with in vivo models to reconcile discrepancies between computational predictions and experimental outcomes .

Q. What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Implement asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during the amide bond formation. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). For large-scale reactions, optimize flow chemistry systems to enhance reproducibility and minimize racemization .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity across studies?

  • Methodological Answer :

Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., using Bayesian statistics).

Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times).

Proteomic Profiling : Identify off-target interactions (e.g., kinase panels) that may explain variability .

Safety and Handling

Q. What safety protocols are essential for handling this compound in a laboratory setting?

  • Methodological Answer :

  • Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation .

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